2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound that features a benzodiazole ring fused with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the 5-chloro-1H-1,3-benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with chloroacetic acid under acidic conditions.
Thioether Formation: The benzodiazole ring is then reacted with a suitable thiol, such as 3,4-dimethoxyphenylthiol, in the presence of a base like sodium hydride to form the thioether linkage.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro group on the benzodiazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Amines and Ethers: From substitution reactions.
Scientific Research Applications
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(5-chloro-1H-benzimidazol-2-yl)-6-methylphenol share structural similarities.
Thioether-Linked Compounds: Other compounds with thioether linkages, such as 2-(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid.
Uniqueness
2-[(5-Chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of a benzodiazole ring with a dimethoxyphenyl group, providing a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15ClN2O3S/c1-22-15-6-3-10(7-16(15)23-2)14(21)9-24-17-19-12-5-4-11(18)8-13(12)20-17/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
ZENJKCCRVONJGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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